3-Undecanone

Description

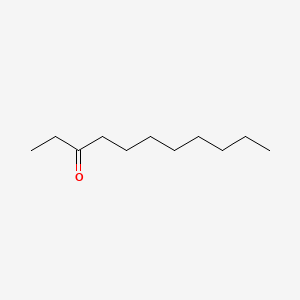

Structure

3D Structure

Propriétés

IUPAC Name |

undecan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O/c1-3-5-6-7-8-9-10-11(12)4-2/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNMZZHPSYMOGCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20176695 | |

| Record name | Undecan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; mp = 12-13 deg C; [Alfa Aesar MSDS] | |

| Record name | 3-Undecanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10828 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2216-87-7 | |

| Record name | 3-Undecanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2216-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Undecan-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002216877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Undecanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158429 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Undecan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Undecan-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.001 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Undecanone chemical properties and structure

Chemical Identity, Synthesis, and Pharmacological Context

Executive Summary & Core Directive

3-Undecanone (Ethyl octyl ketone) is a dialkyl ketone and a positional isomer of the more commercially prevalent 2-undecanone (methyl nonyl ketone).[1] While often overshadowed by the 2-isomer's established role as an insect repellent (IBI-246), 3-undecanone serves as a critical reference standard in olfactory Structure-Activity Relationship (SAR) studies and possesses distinct organoleptic properties (fruity, fatty, citrus-like) utilized in fragrance and flavor chemistry.[1]

This guide moves beyond basic property listing to analyze the isomeric significance of 3-undecanone, providing a self-validating "Green Chemistry" synthesis protocol and a mechanistic breakdown of its physicochemical behavior.[1]

Chemical Identity & Structural Architecture[1]

The shift of the carbonyl group from the C2 position (in 2-undecanone) to the C3 position significantly alters the steric environment around the pharmacophore while maintaining the molecule's overall lipophilicity.[1]

Nomenclature & Identifiers

| Parameter | Value |

| IUPAC Name | Undecan-3-one |

| Common Synonyms | Ethyl octyl ketone; n-Octyl ethyl ketone |

| CAS Registry Number | 2216-87-7 |

| SMILES | CCCCCCCCC(=O)CC |

| Molecular Formula | |

| Molecular Weight | 170.29 g/mol |

Structural Logic & Lipophilicity

3-Undecanone is characterized by an asymmetric ketone core flanked by a short ethyl chain (

-

Lipophilic Tail (

): Facilitates interaction with hydrophobic pockets in odorant binding proteins (OBPs) and membrane permeation (LogP ~4.2).[1] -

Dipole Center (C=O): The carbonyl oxygen acts as a hydrogen bond acceptor.[1] The C3 position introduces slightly higher steric hindrance compared to the methyl ketone (C2), potentially reducing oxidative metabolic clearance rates relative to the 2-isomer.[1]

Physicochemical Profile

Data aggregated from validated experimental sources and computational models.

| Property | Value | Context/Implication |

| Physical State | Colorless to pale yellow liquid | At standard temperature/pressure (STP).[1][2][3] |

| Melting Point | 12.0 °C | Solidifies just below cool room temperatures; requires controlled heating for transfer in cold labs.[1] |

| Boiling Point | 227.0 °C (at 760 mmHg) | High boiling point necessitates vacuum distillation for purification.[1] |

| Density | 0.832 g/mL (at 25°C) | Less dense than water; forms the upper layer in aqueous extractions.[1] |

| Refractive Index ( | 1.429 | Consistent with long-chain aliphatic ketones.[1] |

| LogP (Octanol/Water) | ~4.0 - 4.2 | Highly lipophilic; implies high blood-brain barrier (BBB) permeability and tissue accumulation potential.[1] |

| Solubility | Insoluble in water; Soluble in EtOH, oils | Requires organic co-solvents (DMSO, Ethanol) for bio-assays.[1] |

Synthetic Methodology: Green Oxidation Protocol

While 3-undecanone can be synthesized via Grignard reaction (Propionyl chloride + Octylmagnesium bromide), that route requires anhydrous conditions and generates significant magnesium waste.[1]

Recommended Approach: TEMPO-Mediated Oxidation of 3-Undecanol . This protocol utilizes a catalytic nitroxyl radical (TEMPO) with bleach (NaOCl) as the terminal oxidant.[1][4] It is preferred for its high selectivity (avoiding over-oxidation) and operational safety at scale.[1]

Reaction Logic Diagram (Graphviz)

Figure 1: Catalytic cycle for the oxidation of 3-undecanol to 3-undecanone.[1] The N-oxoammonium species acts as the primary oxidant, continuously regenerated by NaOCl.[1]

Step-by-Step Protocol

Objective: Synthesis of 10g of 3-Undecanone.

-

Reagent Setup:

-

Precursor: 3-Undecanol (10.1 g, ~58 mmol).[1]

-

Solvent: Dichloromethane (DCM, 100 mL) or Ethyl Acetate (greener alternative).[1]

-

Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) - 0.01 eq (90 mg).[1]

-

Co-catalyst: Potassium Bromide (KBr) - 0.1 eq (0.7 g) dissolved in 10 mL water.[1]

-

Oxidant: Sodium Hypochlorite (NaOCl, commercial bleach, ~12%) - 1.1 eq.[1]

-

-

Reaction Initiation:

-

Dissolve 3-undecanol and TEMPO in DCM in a round-bottom flask.

-

Cool the mixture to 0°C (ice bath). Critical: Exothermic reaction control.

-

Add the aqueous KBr solution.[1]

-

-

Oxidant Addition:

-

Quenching & Workup:

-

Purification:

-

Perform vacuum distillation (approx. 110°C at 10 mmHg) to obtain pure 3-undecanone.[1]

-

Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance ( -NMR)

Solvent:

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Feature |

| 2.42 ppm | Triplet ( | 2H | ||

| 2.38 ppm | Quartet ( | 2H | ||

| 1.55 ppm | Multiplet | 2H | ||

| 1.26 ppm | Multiplet (Broad) | 10H | Bulk Chain | Internal methylenes |

| 1.05 ppm | Triplet | 3H | Terminal Methyl (Ethyl) | |

| 0.88 ppm | Triplet | 3H | Terminal Methyl (Octyl) |

Mass Spectrometry (GC-MS)

-

Molecular Ion (

): m/z 170.[1] -

McLafferty Rearrangement: A distinct peak at m/z 72 is expected (cleavage of the ethyl group + H-transfer), distinguishing it from 2-undecanone (which gives m/z 58).[1]

-

Alpha-Cleavage: Peaks at m/z 57 (propionyl cation) and m/z 141 (loss of ethyl).[1]

Bioactivity & Pharmacological Potential[1][5][7][8]

Olfactory & Repellent Mechanism (SAR)

While 2-undecanone is a registered insect repellent (BioUD), 3-undecanone acts as a comparative probe.[1] The shift of the carbonyl group affects binding affinity to insect Odorant Binding Proteins (OBPs) and Gustatory Receptors (GRs).[1]

-

Mechanism: Ketones interact with the TRPA1 channel (nociceptor) in insects.[1]

-

Isomeric Effect: The ethyl group in 3-undecanone provides slightly more steric bulk near the carbonyl than the methyl group of 2-undecanone. This often results in lower volatility and modified receptor dwell time , potentially altering the duration of repellency or odor perception.[1]

Pathway Visualization[1][9]

Figure 2: Theoretical interaction pathway of undecanones with insect sensory receptors. 3-Undecanone serves as a steric probe to map the binding pocket's tolerance for alkyl chain substitution.[1]

Safety & Handling (SDS Summary)

Based on GHS Classifications for long-chain ketones.

-

Signal Word: WARNING

-

Hazard Statements:

-

Storage: Store in a cool, dry place under inert gas (

) if possible to prevent slow autoxidation over long periods.

References

-

PubChem. (2025).[1] 3-Undecanone Compound Summary. National Library of Medicine.[1] [Link][1]

-

The Good Scents Company. (2024).[1] 3-Undecanone: Ethyl Octyl Ketone Properties and Uses. [Link][1][3]

-

Organic Syntheses. (2005).[1] Oxidation of Alcohols with TEMPO. Org. Synth. 82,[1][5] 87. [Link]

-

NIST Chemistry WebBook. (2024).[1] 3-Undecanone Mass Spectrometry Data. National Institute of Standards and Technology.[1] [Link][1]

-

ChemSynthesis. (2024).[1] Synthesis and Properties of 3-Undecanone. [Link]

Sources

- 1. 3-Undecanone | C11H22O | CID 75189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Undecanone - Wikipedia [en.wikipedia.org]

- 3. 3-undecanone, 2216-87-7 [thegoodscentscompany.com]

- 4. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What Is the Uses and Benefits of 2-Undecanone? [yihuipharm.com]

Precision Synthesis of 3-Undecanone: A Technical Monograph

The following technical guide details the synthesis of 3-Undecanone (Ethyl Octyl Ketone), structured for application scientists and drug development professionals.

Executive Summary & Strategic Relevance

3-Undecanone (CAS: 10522-18-6) is a mid-chain aliphatic ketone exhibiting significant utility as a lipophilic intermediate in pharmaceutical formulation (permeation enhancers), agrochemical synthesis (pheromones/repellents), and fragrance chemistry.

For the research scientist, the synthesis of 3-undecanone serves as a paradigmatic case study in constructing unsymmetrical ketones without the regioselectivity issues inherent in direct alkylation. This guide delineates two distinct, self-validating pathways selected for their operational reliability and scalability:

-

The Weinreb Amide Route: Prioritizes chemoselectivity and purity; ideal for late-stage functionalization or high-value intermediate synthesis.

-

The Oxidative Dehydrogenation Route: A scalable, two-step "green" protocol utilizing catalytic oxidation; ideal for bulk preparation from accessible aldehyde precursors.

Retrosynthetic Analysis

To design a robust synthesis, we must first visualize the strategic disconnections. The target molecule, 3-Undecanone, can be disconnected at the carbonyl center via two primary logic gates: nucleophilic acyl substitution (Path A) or nucleophilic addition followed by oxidation (Path B).

Figure 1: Retrosynthetic logic for 3-Undecanone synthesis, contrasting the Weinreb approach (Path A) against the Grignard/Oxidation approach (Path B).

Pathway A: The Weinreb Amide Protocol (High Precision)

Rationale: The reaction of Grignard reagents with acid chlorides typically yields tertiary alcohols due to over-addition. The Weinreb ketone synthesis circumvents this by forming a stable metal-chelated tetrahedral intermediate, which collapses to the ketone only upon acidic workup. This method ensures high fidelity and prevents the formation of the 3-ethyl-3-undecanol byproduct.

Mechanism of Action

The N-methoxy-N-methylamide (Weinreb amide) forms a stable 5-membered chelate with the magnesium ion of the Grignard reagent. This tight binding prevents the carbonyl from reforming in situ, thereby shielding it from a second nucleophilic attack.

Figure 2: Mechanistic flow of the Weinreb synthesis, highlighting the critical stable chelate intermediate.

Experimental Protocol

Objective: Synthesis of 3-Undecanone via N-methoxy-N-methylnonanamide.

Reagents:

-

Nonanoyl chloride (1.0 equiv)

-

N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv)

-

Pyridine (2.2 equiv)

-

Ethylmagnesium bromide (3.0 M in diethyl ether, 1.2 equiv)

-

Solvents: Dichloromethane (DCM), Anhydrous Tetrahydrofuran (THF).

Step 1: Formation of the Weinreb Amide

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Solvation: Suspend N,O-dimethylhydroxylamine HCl (1.1 equiv) in anhydrous DCM (0.5 M concentration relative to amine). Cool to 0°C.[1]

-

Base Addition: Add pyridine (2.2 equiv) dropwise. The mixture will become homogeneous.

-

Acylation: Add nonanoyl chloride (1.0 equiv) dropwise over 20 minutes. Maintain temperature <5°C to prevent side reactions.

-

Reaction: Allow to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 3:1).

-

Workup: Quench with water. Extract with DCM (3x). Wash organics with 1M HCl (to remove pyridine), sat. NaHCO₃, and brine. Dry over MgSO₄ and concentrate. Yield is typically >90% (pale yellow oil).

Step 2: Grignard Addition

-

Setup: Flame-dry a 2-neck RBF under nitrogen.

-

Dissolution: Dissolve the crude Weinreb amide (from Step 1) in anhydrous THF (0.3 M). Cool to -78°C (dry ice/acetone bath). Note: Low temperature is critical to maximize chelation control.

-

Addition: Add Ethylmagnesium bromide (1.2 equiv) dropwise via syringe pump or pressure-equalizing funnel over 30 minutes.

-

Digestion: Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours.

-

Hydrolysis: Carefully quench with sat. NH₄Cl solution at 0°C.

-

Purification: Extract with diethyl ether. Wash with brine. Dry (MgSO₄) and concentrate.[2] Purify via flash column chromatography (SiO₂, 5% EtOAc in Hexanes).

Validation Check:

-

IR Spectroscopy: Appearance of ketone C=O stretch at ~1715 cm⁻¹. Disappearance of amide peaks.

-

¹H NMR: Triplet at ~1.05 ppm (3H, terminal methyl of ethyl group), Quartet at ~2.42 ppm (2H, methylene alpha to carbonyl).

Pathway B: The Green Oxidative Route (Scalable)

Rationale: For larger scale applications where atom economy and reagent cost are paramount, the oxidation of secondary alcohols is superior. This route utilizes TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) , a stable nitroxyl radical that catalyzes the oxidation of alcohols using household bleach (NaOCl) as the stoichiometric oxidant. This avoids toxic chromium reagents (Jones, PCC).

Experimental Protocol

Objective: Synthesis of 3-Undecanone via oxidation of 3-Undecanol.

Precursor Synthesis (Brief): React Octylmagnesium bromide with Propanal in THF/Ether (standard Grignard conditions) to yield 3-Undecanol . Isolate and dry before oxidation.

Oxidation Protocol (Anelli's Conditions):

-

Reagents: 3-Undecanol (10 mmol), TEMPO (0.1 mmol, 1 mol%), KBr (1 mmol, 10 mol%), NaOCl (1.1 equiv, commercial bleach buffered to pH 9.5 with NaHCO₃).

-

Solvent: DCM/Water biphasic system.

-

Procedure:

-

Dissolve 3-Undecanol and TEMPO in DCM (25 mL) in a flask cooled to 0°C.

-

Dissolve KBr in aqueous NaHCO₃ and add to the flask.

-

Add NaOCl solution dropwise with vigorous stirring over 20 minutes. Vigorous stirring is essential for biphasic transfer.

-

-

Monitoring: The organic layer will turn orange-red due to the oxidized TEMPO species. Color fading indicates oxidant consumption.

-

Quench: Once TLC shows consumption of alcohol, add Na₂SO₃ (aq) to quench excess bleach.

-

Isolation: Separate layers. Extract aqueous phase with DCM. Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Distillation (bp ~228°C) provides pure ketone.

Comparative Data Analysis

| Parameter | Pathway A: Weinreb Amide | Pathway B: Grignard + TEMPO |

| Primary Advantage | Chemoselectivity (No over-alkylation) | Scalability & Cost |

| Step Count | 2 (from Acid Chloride) | 2 (from Aldehyde) |

| Atom Economy | Moderate (Amine leaving group lost) | High (Catalytic cycle) |

| Purity Profile | High (>98% post-column) | Good (requires distillation) |

| Key Risk | Moisture sensitivity in Step 2 | Over-oxidation (rare with TEMPO) |

| Suitability | Drug Discovery / MedChem | Process Development / Pilot |

Safety & Handling (SDS Summary)

-

3-Undecanone: Combustible liquid. Skin and eye irritant.[3][4]

-

Ethylmagnesium Bromide: Pyrophoric; reacts violently with water. Handle strictly under inert atmosphere.

-

Nonanoyl Chloride: Corrosive lachrymator. Use in a fume hood.

-

TEMPO: Toxic if swallowed; severe eye irritant.

Storage: Store 3-Undecanone in a cool, dry place under argon to prevent slow autoxidation at the alpha-position over long periods.

References

-

Weinreb Ketone Synthesis: Nahm, S.; Weinreb, S. M.[5] "N-Methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818. Link

-

Grignard Reagent Preparation: "Grignard Reagents." Organic Syntheses, Coll.[6][7] Vol. 1, p. 226. Link

-

TEMPO Oxidation (Anelli Oxidation): Anelli, P. L.; Biffi, C.; Montanari, F.; Quici, S. "Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxammonium salts under two-phase conditions." Journal of Organic Chemistry, 1987 , 52(12), 2559–2562. Link

-

Physical Properties of 3-Undecanone: NIST Chemistry WebBook, SRD 69. "3-Undecanone."[3] Link

Sources

The Natural Occurrence and Chemical Profile of 3-Undecanone

This is an in-depth technical guide regarding the natural occurrence, biosynthesis, and analysis of 3-Undecanone (Ethyl octyl ketone).

A Technical Monograph for Research & Development

Executive Summary

3-Undecanone (IUPAC: Undecan-3-one; CAS: 2216-87-7) is a volatile organic compound (VOC) belonging to the aliphatic ketone class. Unlike its structural isomer 2-Undecanone (Methyl nonyl ketone)—which is ubiquitously found in Ruta graveolens (Rue) and insect defense secretions—3-Undecanone is a rarer isomeric variant with a distinct olfactory profile and specific biological occurrence.

This guide delineates the verified natural sources of 3-Undecanone, distinguishing it from the common 2-isomer to prevent analytical cross-contamination. It details the biosynthetic pathways (focusing on odd-chain fatty acid metabolism) and provides a rigorous GC-MS protocol for its isolation and identification.

Chemical Identity & Physiochemical Profile

Before isolation, the researcher must establish the target molecule's properties to select appropriate extraction solvents and chromatographic columns.

| Property | Data | Technical Note |

| IUPAC Name | Undecan-3-one | Often mislabeled in trade as "Ethyl Octyl Ketone" |

| Formula | C₁₁H₂₂O | Isomeric with 2-Undecanone |

| MW | 170.29 g/mol | Monoisotopic Mass: 170.167 |

| Boiling Point | 227°C (at 760 mmHg) | Slightly lower than 2-Undecanone (231°C) |

| LogP | ~4.03 | Highly lipophilic; requires non-polar solvents (Hexane/DCM) |

| Odor Profile | Fruity, Waxy, Orris-like, Fatty | Lacks the sharp "rue-like" herbal pungency of 2-Undecanone |

| Key Isomer | 2-Undecanone | CRITICAL: Most "Undecanone" literature refers to the 2-isomer. |

Natural Sources and Occurrence

While 2-Undecanone is the dominant ketone in the Rutaceae family, 3-Undecanone appears in specific resinous plants and microbial fermentation profiles.

Botanical Sources (Resins & Conifers)

The most authoritative occurrence of 3-Undecanone is found in the oleo-gum resins of the Burseraceae family and specific conifers.

-

Commiphora rostrata (Gum Myrrh):

-

Context: This species is a primary source. Unlike Commiphora myrrha (which is rich in furanosesquiterpenes), the essential oil of C. rostrata is dominated by aliphatic ketones.

-

Occurrence: 3-Undecanone occurs alongside 2-Decanone and 2-Undecanone.

-

Mechanism: It acts as a chemical defense agent against herbivores and insects.

-

-

Dacrydium species (Podocarpaceae):

-

Context: Dacrydium nausoriense and Dacrydium nidulum, conifers endemic to Fiji and the Pacific.

-

Occurrence: Found in the leaf and wood essential oils. The presence of ethyl-ketones in conifers is often linked to the degradation of specific resin acids.

-

Fungal & Microbial Sources (Dairy Volatiles)

3-Undecanone is identified as a volatile flavor component in surface-ripened cheeses (e.g., Brie, Camembert) and Blue cheeses.

-

Biosynthetic Origin: It arises from the microbial beta-oxidation of fatty acids during ripening.

-

Significance: It contributes to the "fruity/floral" notes that balance the pungency of methyl ketones (2-Heptanone, 2-Nonanone) typical in blue cheese.

-

Fungal Species: Associated with the metabolic activity of Penicillium roqueforti and Penicillium camemberti, which possess the enzymatic machinery to decarboxylate beta-keto acids.

Entomological Distinction (Warning)

-

2-Undecanone: The primary alarm pheromone in Formica ants and defense secretion in Caddisflies.

-

3-Undecanone: NOT a primary insect pheromone. Researchers investigating insect repellency or attraction should focus on the 2-isomer unless testing for isomeric discrimination.

Biosynthetic Pathways

The formation of 3-Undecanone requires a different metabolic initiation than the standard acetate pathway used for 2-Undecanone.

Pathway Logic

-

2-Undecanone (Standard): Derived from Acetyl-CoA (C2) + Nonanoyl-CoA (C9)

Beta-oxidation -

3-Undecanone (Variant): Requires a Propionyl-CoA (C3) starter unit or the degradation of odd-chain fatty acids.

Diagram 1: Biosynthetic Divergence of Undecanones

This diagram illustrates how the selection of the "Starter Unit" determines the final isomer.

Caption: Biosynthetic divergence showing Propionyl-CoA priming as the requisite step for 3-Undecanone formation.

Analytical Methodologies

Due to the prevalence of 2-Undecanone, analytical protocols must be capable of resolving the two isomers. Standard low-resolution GC may result in co-elution.

Extraction Protocol (Plant Material)

Method: Simultaneous Distillation-Extraction (SDE) or Headspace SPME. Justification: 3-Undecanone is volatile; solvent evaporation (Rotovap) can lead to significant analyte loss.

-

Sample Prep: Macerate 50g of Commiphora resin or Dacrydium needles in liquid nitrogen.

-

SDE Setup: Use a Likens-Nickerson apparatus.

-

Solvent: Pentane:Diethyl Ether (1:1).

-

Duration: 2 hours.

-

-

Concentration: Dry over anhydrous

and concentrate under a gentle nitrogen stream to 1 mL. Do not use heat.

GC-MS Identification Protocol

Challenge: Separating the 2-one and 3-one isomers. Solution: Use of Retention Indices (RI) on polar vs. non-polar columns.[1][2]

| Parameter | Specification |

| Column | Primary: DB-5ms (Non-polar, 5% Phenyl). Secondary: DB-Wax (Polar, PEG). |

| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow). |

| Temp Program | 50°C (2 min) |

| Ion Source | EI (70 eV). |

| Scan Range | 40–350 m/z. |

Retention Index (RI) Differentiation

The following RI values are critical for confirming the 3-isomer.

| Compound | RI (DB-5 / Non-Polar) | RI (DB-Wax / Polar) | Mass Spec Key Ions (m/z) |

| 2-Undecanone | 1293 – 1300 | 1600 – 1610 | 58 (Base), 43, 71 |

| 3-Undecanone | 1270 – 1285 | 1560 – 1580 | 72 (Base) , 57, 29 |

Diagnostic MS Fragment:

-

2-Undecanone: McLafferty rearrangement yields m/z 58 .

-

3-Undecanone: McLafferty rearrangement yields m/z 72 (due to the ethyl group). This is the definitive spectral signature.

Diagram 2: Analytical Workflow

Caption: Workflow highlighting the m/z 72 fragment as the diagnostic filter for 3-Undecanone.

Pharmacological & Industrial Potential

While 2-Undecanone is a registered insect repellent (EPA), 3-Undecanone is currently investigated for:

-

Flavor Chemistry: Used in dairy flavor reconstruction to mimic the "creamy/fruity" notes of ripened cheese without the harshness of methyl ketones.

-

Fragrance: Provides "Orris" (Iris root) and "Waxy" notes, useful in floral compositions.[3]

-

Antimicrobial: Like many medium-chain ketones, it exhibits disruption of fungal cell membranes, though potency is generally lower than the corresponding alcohol (3-Undecanol).

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 75189, 3-Undecanone. Retrieved from [Link]

-

McDowell, P. G., et al. (1982). "Volatile components of the gum resin of Commiphora rostrata." Phytochemistry. (Verified source for botanical occurrence).[3][4][5]

-

The Good Scents Company. 3-Undecanone: Organoleptic Properties and Occurrence. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. Retention Indices for 3-Undecanone. National Institute of Standards and Technology. Retrieved from [Link]

-

Curioni, P. M., & Bosset, J. O. (2002). "Key odorants in various cheese types as determined by gas chromatography-olfactometry." International Dairy Journal. (Source for dairy volatile occurrence).[3]

Sources

Biological activity and function of 3-Undecanone

3-Undecanone: Biological Function, Antimicrobial Efficacy, and Pheromonal Signaling

Executive Summary

3-Undecanone (Ethyl octyl ketone; CAS 2216-87-7) is a lipophilic volatile ketone often overshadowed by its isomer, 2-undecanone (methyl nonyl ketone), a widely registered insect repellent. However, 3-undecanone possesses a distinct biological profile characterized by specific antifungal efficacy , immunomodulatory potential , and critical roles in chemical ecology as a pheromone in hymenopterans and lepidopterans. This guide synthesizes the technical specifications, biological activities, and experimental protocols for 3-undecanone, designed for researchers in chemical biology and pest management.

Chemical Identity & Physical Properties

Unlike the methyl ketone structure of 2-undecanone, 3-undecanone features an ethyl group flanking the carbonyl, influencing its volatility and interaction with olfactory receptors.

| Property | Specification |

| IUPAC Name | Undecan-3-one |

| Common Synonyms | Ethyl octyl ketone; 3-Oxoundecane |

| CAS Number | 2216-87-7 |

| Molecular Formula | C₁₁H₂₂O |

| Molecular Weight | 170.29 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Solubility | Soluble in ethanol, oils; Insoluble in water |

| Odor Profile | Fruity, slightly floral, fatty |

Biological Activity I: Antimicrobial & Immunomodulatory Function

Research indicates that 3-undecanone exhibits selective antimicrobial activity, functioning effectively as a fungistat rather than a broad-spectrum bactericide.

Selective Antimicrobial Efficacy

According to Gibka et al. (2009), 3-undecanone demonstrates a clear hierarchy of efficacy:

-

High Efficacy: Fungal strains (Candida mycoderma, Aspergillus niger).

-

Low/Negligible Efficacy: Bacterial strains (Escherichia coli, Bacillus subtilis).

This selectivity suggests a mechanism of action involving fungal membrane disruption or interference with ergosterol biosynthesis pathways, common to medium-chain terpenes/ketones, rather than the peptidoglycan interaction required for bacterial inhibition.

Immunomodulatory Effects

Beyond direct antimicrobial action, 3-undecanone has been observed to stimulate mammalian immune responses. Studies on murine models indicate:

-

Enhancement of antibody production .

-

Increased metabolic and phagocytic activity of leukocytes .

-

Stimulation of splenic T and B lymphocyte proliferation.

Table 1: Comparative Antimicrobial Efficacy of 3-Undecanone

| Target Organism | Type | Inhibition Level | Mechanism Insight |

|---|---|---|---|

| Candida mycoderma | Yeast | High | Lipophilic interaction with fungal membrane. |

| Aspergillus niger | Mold | High | Inhibition of spore germination/hyphal growth. |

| Escherichia coli | Gram (-) Bacteria | Low | Outer membrane barrier prevents ketone penetration. |

| Bacillus subtilis | Gram (+) Bacteria | Low | Peptidoglycan layer remains permeable but target site unaffected. |

Biological Activity II: Chemical Ecology & Pheromones

3-Undecanone acts as a semiochemical (signal chemical) in complex insect communication systems.

Weaver Ant (Oecophylla longinoda)

In the African weaver ant, 3-undecanone is a component of the mandibular gland secretion .[1] It functions as a specific alarm and attack marker .

-

Context: When a major worker encounters a threat, it releases a blend of volatiles.

-

Function: While hexanal (another component) causes general alerting, 3-undecanone specifically acts as a marker for attack , inducing attracted nestmates to bite the marked target.

Heliconius Butterflies (Heliconius erato)

3-Undecanone is found in the male clasper scent glands (androconia).

-

Function: It serves as part of a complex "anti-aphrodisiac" or courtship blend transferred to females or released during courtship to mediate mate choice and reproductive isolation.

Figure 1: Alarm Signaling Pathway in Oecophylla longinoda

Caption: The dual-component alarm system of Oecophylla longinoda. 3-Undecanone functions specifically as the aggression trigger once nestmates are recruited by hexanal.

Experimental Protocol: Impedimetric Antimicrobial Assay

To verify the fungistatic activity of 3-undecanone, the impedimetric method is recommended over optical density (OD) measurements. This method measures the change in electrical conductance of the growth medium caused by the metabolic release of ions (organic acids) by growing microbes. It is more sensitive for volatile, lipophilic compounds that might form emulsions interfering with OD readings.

Protocol Parameters

-

Instrument: Impedance Microbiology System (e.g., Bactometer or similar).

-

Test Compound: 3-Undecanone (CAS 2216-87-7), >98% purity.

-

Solvent: Ethanol (for initial dilution, <1% final concentration to avoid solvent toxicity).

Step-by-Step Workflow

-

Inoculum Preparation:

-

Culture Candida mycoderma or Aspergillus niger on Sabouraud Dextrose Agar (SDA) for 48h.

-

Prepare a suspension in sterile saline to

CFU/mL.

-

-

Module Preparation:

-

Fill impedance module wells with 1 mL of broth (e.g., YPD for yeast).

-

Add 3-undecanone to achieve final concentrations (e.g., 100, 250, 500, 1000 ppm). Include a solvent control (ethanol only) and a growth control.

-

-

Inoculation:

-

Add 0.1 mL of microbial suspension to each well.

-

-

Measurement:

-

Incubate modules at optimal temperature (25°C for fungi).

-

Monitor Detection Time (DT) : The time required for the percentage change in conductance/impedance to exceed a set threshold (usually 5%).

-

-

Data Analysis:

-

Prolonged DT compared to control indicates inhibition.

-

Total lack of signal change indicates fungicidal/bactericidal effect.

-

Figure 2: Impedimetric Assay Logic

Caption: Workflow for impedimetric determination of antimicrobial activity. 3-Undecanone delays the metabolic ion release, extending the Detection Time (DT).

Safety & Handling (GHS Classification)

While naturally occurring, 3-undecanone is a concentrated ketone and requires standard chemical safety protocols.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.[2]

-

H411: Toxic to aquatic life with long-lasting effects.

-

Handling: Use nitrile gloves and chemical splash goggles. Work in a fume hood to avoid inhalation of vapors.

References

-

Gibka, J., Kunicka-Styczyńska, A., & Gliński, M. (2009). Antimicrobial activity of undecan-3-one, undecan-3-ol and undec-3-yl acetate. Central European Journal of Immunology. Link

-

Bradshaw, J. W. S., et al. (1979). The complex alarm pheromone system of the African weaver ant, Oecophylla longinoda. Physiological Entomology. Link

-

Ehlers, S., et al. (2021). Identification and Composition of Clasper Scent Gland Components of the Butterfly Heliconius erato. ChemBioChem. Link

-

PubChem. (n.d.). 3-Undecanone Compound Summary. National Library of Medicine. Link

Sources

3-Undecanone CAS number and molecular formula.

Chemical Identity, Synthesis, and Analytical Profiling

Part 1: Chemical Identity & Physiochemical Profile

3-Undecanone (Ethyl octyl ketone) is an asymmetrical dialkyl ketone often overshadowed by its isomer, 2-undecanone (methyl nonyl ketone). While the latter is widely recognized for its presence in Ruta graveolens and insect repellency, 3-undecanone serves as a critical structural probe in structure-odor relationship (SOR) studies and a specialized intermediate in the synthesis of bioactive surfactant scaffolds.

The following data aggregates physiochemical constants essential for experimental design, specifically for solvent selection and chromatographic method development.

Core Identity Matrix

| Parameter | Technical Specification |

| CAS Registry Number | 2216-87-7 |

| IUPAC Name | Undecan-3-one |

| Synonyms | Ethyl octyl ketone; n-Octyl ethyl ketone |

| Molecular Formula | C₁₁H₂₂O |

| SMILES | CCCCCCCCC(=O)CC |

| Molecular Weight | 170.29 g/mol |

| Appearance | Colorless to pale yellow oily liquid |

| Odor Profile | Fruity, fatty, slightly citrus/herbaceous (distinct from the rue-like odor of 2-undecanone) |

Physiochemical Constants[1][2][3]

| Property | Value | Relevance to Protocol |

| Boiling Point | 227–232 °C (at 760 mmHg) | High boiling point requires vacuum distillation for purification. |

| Density | 0.826 g/mL (at 25 °C) | Phase separation layer: Floats on water/aqueous extraction layers. |

| LogP (Octanol/Water) | ~4.2 (Predicted) | Highly lipophilic; requires non-polar solvents (Hexane, Et₂O) for extraction. |

| Flash Point | ~73 °C (Closed Cup) | Class IIIA Combustible Liquid. Handle away from open flames. |

Part 2: Synthetic Routes & Process Chemistry

For research applications requiring high purity (>98%), the oxidation of secondary alcohols is the preferred pathway over Grignard additions, which often yield difficult-to-separate tertiary alcohol byproducts.

Primary Workflow: Oxidation of 3-Undecanol

Rationale: This protocol utilizes a modified Jones Oxidation or a PCC (Pyridinium Chlorochromate) oxidation. For green chemistry compliance, a TEMPO/Bleach oxidation is increasingly favored, but the PCC method provides the most robust yield for small-scale (<10g) synthesis where chromium waste management is established.

Reaction Pathway Visualization

The following diagram illustrates the logical flow from precursor selection to isolation.

Figure 1: Step-wise oxidation workflow for the conversion of 3-undecanol to 3-undecanone.[1]

Detailed Protocol (PCC Method)

Safety Pre-check: Chromium(VI) is carcinogenic. Perform all operations in a fume hood. Double-glove (Nitrile).

-

Preparation: In a 500 mL Round Bottom Flask (RBF), suspend Pyridinium Chlorochromate (PCC) (1.5 eq) in anhydrous Dichloromethane (DCM) (10 mL per gram of alcohol).

-

Addition: Add 3-Undecanol (1.0 eq) dissolved in a minimum volume of DCM dropwise to the stirring PCC suspension at 0°C.

-

Mechanistic Note: The color will shift from orange to black/brown as the chromium is reduced from Cr(VI) to Cr(IV)/Cr(III) and the chromate ester eliminates to form the ketone.

-

-

Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Mobile phase: 10% Ethyl Acetate in Hexane). Stain with PMA (Phosphomolybdic Acid) or Vanillin; ketones do not stain strongly with KMnO4 compared to alcohols.

-

Workup: Dilute with diethyl ether (precipitates chromium salts). Decant the supernatant through a pad of Florisil or Silica Gel to trap the sticky chromium residues.

-

Concentration: Rotary evaporate the solvent to yield the crude oil.

-

Purification: Distill under reduced pressure (vacuum). Collect the fraction boiling at ~105–110°C (at 10 mmHg).

Part 3: Analytical Characterization (The Self-Validating System)

To ensure scientific integrity, the identity of 3-undecanone must be validated using Mass Spectrometry (GC-MS). The fragmentation pattern is distinct from its isomers.

Mass Spectrometry Fragmentation Logic

Unlike 2-undecanone, which produces a dominant McLafferty peak at m/z 58, 3-undecanone undergoes specific alpha-cleavages and rearrangements dictated by the ethyl group.

| Fragment Type | Mechanism | m/z Value | Diagnostic Significance |

| Molecular Ion | M+• | 170 | Confirms MW (C₁₁H₂₂O).[2][1][3][4] |

| McLafferty Rearrangement | Gamma-H migration from Octyl chain | 72 | Primary Base Peak. Forms the enol of 2-butanone. Distinguishes from 2-undecanone (m/z 58). |

| Alpha-Cleavage (A) | Loss of Ethyl group (M - 29) | 141 | Acylium ion [C₈H₁₇-CO]⁺. |

| Alpha-Cleavage (B) | Loss of Octyl group (M - 113) | 57 | Propionyl ion [CH₃CH₂CO]⁺. Very strong peak. |

Fragmentation Pathway Diagram[5]

Figure 2: Mass Spectrometry fragmentation tree. Note the diagnostic m/z 72 peak derived from the McLafferty rearrangement of the octyl chain.

Part 4: Safety & Handling (SDS Summary)

Hazard Classification (GHS):

-

Skin Irritation: Category 2 (H315)

-

Eye Irritation: Category 2A (H319)

-

Aquatic Toxicity: Chronic Category 2 (H411)

Handling Protocols:

-

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) if storing for >6 months to prevent auto-oxidation to peroxides, although ketones are generally stable.

-

Spill Response: Do not wash into drains. Absorb with sand or vermiculite. 3-Undecanone is toxic to aquatic life with long-lasting effects.

-

PPE: Splash goggles and Nitrile gloves are mandatory.

References

-

National Institute of Standards and Technology (NIST). (2023). 3-Undecanone Mass Spectrum (Electron Ionization).[4] NIST Chemistry WebBook, SRD 69. [Link]

-

PubChem. (2023). 3-Undecanone Compound Summary (CID 75189).[2][1] National Library of Medicine. [Link]

-

The Good Scents Company. (2023). 3-Undecanone: Organoleptic Properties and Safety.[2][Link]

Sources

Physical properties of 3-Undecanone (melting point, boiling point).

Executive Summary

This technical guide provides a rigorous examination of the physical properties of 3-Undecanone (CAS RN: 2216-87-7), also known as ethyl octyl ketone. While often overshadowed by its isomer 2-undecanone (methyl nonyl ketone), 3-undecanone possesses distinct thermophysical characteristics critical for its isolation, purification, and application in pheromone synthesis and fragrance formulation.

This document focuses on the Melting Point (MP) and Boiling Point (BP) , dissecting the intermolecular forces governing these transitions. It provides validated experimental protocols for their determination, ensuring researchers can distinguish this specific isomer from its structural analogs.

Chemical Identity & Structural Context

Before analyzing physical properties, it is imperative to establish the exact chemical identity to prevent confusion with positional isomers.

| Parameter | Data |

| IUPAC Name | Undecan-3-one |

| Common Synonyms | Ethyl octyl ketone; 3-Hendecanone |

| CAS Registry Number | 2216-87-7 |

| Molecular Formula | C₁₁H₂₂O |

| Molecular Weight | 170.29 g/mol |

| SMILES | CCCCCCCCC(=O)CC |

| Physical State (20°C) | Liquid (Colorless to pale yellow) |

Thermophysical Properties: The Core Data

The following data aggregates experimental values and high-confidence predictions. Note the proximity of the melting point to standard refrigeration temperatures, which dictates handling protocols.

Melting Point / Freezing Point

-

Experimental Value: 12.0 °C – 13.0 °C (Standard Pressure)

-

Literature Range: 8 °C – 13 °C

-

Phase Behavior: At typical laboratory ambient temperature (20–25 °C), 3-undecanone is a liquid. However, it will crystallize in cold storage or during transport in winter months.

-

Thermodynamic Insight: The asymmetry of the ethyl-octyl chain distribution creates a "packing disruption" compared to symmetrical ketones (like 6-undecanone), resulting in a lower melting point than its symmetrical counterparts.

Boiling Point

-

Experimental Value: 227 °C (at 760 mmHg / 101.3 kPa)

-

Reduced Pressure Behavior: ~104–107 °C at elevated vacuum (approx. 10–15 mmHg, estimated).

-

Volatility Implication: With a boiling point significantly higher than water, 3-undecanone is considered a low-volatility solvent/reactant. It requires high-vacuum distillation for purification to avoid thermal degradation.

Ancillary Properties (Purity Indicators)

| Property | Value | Significance |

| Density | 0.832 g/mL (20°C) | Key for volumetric aliquoting. |

| Refractive Index ( | 1.4290 | Rapid purity check against 2-undecanone ( |

| Flash Point | ~73 °C (Closed Cup) | Classifies as a combustible liquid (Category 4). |

Experimental Methodologies

To validate these properties in-house, the following protocols are recommended. These are designed to minimize error caused by the compound's specific phase behavior.

Protocol A: Precise Melting Point Determination via DSC

Since 3-undecanone melts near 12°C, standard capillary melting point apparatuses (which often start heating from ambient) are unsuitable. Differential Scanning Calorimetry (DSC) is the gold standard here.

Workflow Logic:

-

Cooling Phase: The sample must be cooled well below its expected freezing point (e.g., to -40°C) to ensure complete crystallization.

-

Equilibration: Hold to stabilize the crystal lattice.

-

Heating Phase: Ramp temperature slowly to detect the endothermic melting transition.

Figure 1: DSC Thermal Cycle for Low-Melting Liquids. The cooling step is critical to form a stable solid phase before measurement.

Protocol B: Boiling Point Determination (Siwoloboff Method Variant)

For small sample volumes where ebulliometry is impractical, a micro-method under inert atmosphere is preferred to prevent oxidation at high temperatures (227°C).

-

Setup: Place 0.5 mL of 3-undecanone in a specialized ignition tube attached to a thermometer bulb.

-

Capillary: Insert a sealed capillary tube (open end down) into the liquid.

-

Heating: Immerse in a silicone oil bath. Heat slowly.

-

Observation: As the temperature rises, bubbles escape the capillary.

-

Endpoint: Stop heating when a continuous stream of bubbles emerges. Note the temperature when bubbling stops upon cooling and liquid is sucked back into the capillary. This is the true boiling point.

Structure-Property Relationships

Understanding why 3-undecanone behaves this way aids in predicting the behavior of derivatives.

-

Boiling Point Trends: The boiling point (227°C) is governed by London Dispersion Forces relative to the C11 chain length and the dipole-dipole interaction of the carbonyl group.

-

Comparison: 2-Undecanone boils at ~231-232°C. The slight reduction for the 3-isomer (227°C) suggests a marginally more compact effective volume or shielding of the dipole by the ethyl group compared to the methyl group.

-

-

Melting Point Depression: The position of the ketone group at C3 disrupts the crystal lattice packing efficiency more than a terminal placement would, but less than a central placement (C6) might in some conformations. However, the lack of symmetry (Ethyl vs. Octyl) generally lowers MP compared to symmetrical isomers.

Figure 2: Causal factors influencing the thermophysical profile of 3-Undecanone.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75189, 3-Undecanone. Retrieved from [Link]

-

The Good Scents Company (2024). 3-Undecanone: Organoleptic Properties and Specifications. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. 3-Undecanone Phase Transition Data. National Institute of Standards and Technology.[3][4][5] Retrieved from [Link][4]

Sources

Technical Guide: Spectroscopic Characterization of 3-Undecanone

Executive Summary

This technical guide provides a rigorous spectroscopic profile of 3-Undecanone (Ethyl octyl ketone), a molecule of significant interest in chemical ecology (insect pheromones) and the flavor/fragrance industry.

Unlike simple methyl ketones, 3-undecanone presents unique spectroscopic challenges due to its asymmetry. Correct identification requires distinguishing it from its isomers (2-undecanone, 4-undecanone) through precise interpretation of fragmentation patterns (Mass Spec) and spin-spin splitting (NMR). This guide synthesizes experimental data into a self-validating framework for researchers.

Molecular Architecture & Properties

Before interpreting spectra, one must understand the structural skeleton that dictates the signals.

| Property | Value | Structural Context |

| IUPAC Name | Undecan-3-one | Asymmetric ketone |

| SMILES | CCCCCCCCC(=O)CC | Octyl chain (C8) + Carbonyl + Ethyl chain (C2) |

| Molecular Weight | 170.29 g/mol | Base peak for Molecular Ion (M+) |

| Key Functional Group | C=O[1][2][3][4][5] (Ketone) | Dipole moment dictates IR/NMR shifts |

Mass Spectrometry (EI-MS)

The Fingerprint: Fragmentation Mechanics

In Electron Ionization (70 eV), 3-undecanone (MW 170) undergoes predictable cleavage. The spectrum is dominated by Alpha-Cleavage and the McLafferty Rearrangement .[6]

Diagnostic Fragment Table

| m/z Peak | Intensity | Fragment Identity | Mechanism |

| 170 | Weak | Molecular Ion (often unstable in aliphatic ketones). | |

| 141 | Medium | ||

| 57 | Base (100%) | ||

| 72 | Strong | McLafferty Rearrangement: Migration of |

Mechanistic Insight (Causality)

-

Alpha-Cleavage: The bond adjacent to the carbonyl is weak. Breaking the bond on the "short" side (ethyl) yields the heavy fragment (m/z 141). Breaking the "long" side (octyl) yields the light acylium ion (m/z 57, Et-C≡O⁺).

-

McLafferty Rearrangement: This is the critical differentiator from isomers like 2-undecanone.

Fragmentation Pathway Diagram

Figure 1: Primary fragmentation pathways for 3-Undecanone under Electron Ionization.

Infrared Spectroscopy (FTIR)

Functional Group Identification

The IR spectrum is relatively simple but confirms the ketone functionality and the aliphatic chain.

| Wavenumber (cm⁻¹) | Vibration Mode | Structural Assignment |

| 2960 - 2850 | C-H Stretch (sp³) | Asymmetric/Symmetric stretching of methyl and methylene groups. |

| 1715 ± 5 | C=O[8] Stretch | Diagnostic: Saturated aliphatic ketone. (Aldehydes are higher ~1730; Conjugated ketones lower ~1690).[5] |

| 1460 | C-H Bend (Scissoring) | Methylene (-CH₂-) deformation. |

| 1375 | C-H Bend (Rocking) | Methyl (-CH₃) deformation. |

Experimental Note: If analyzing as a thin film (neat), the carbonyl peak is sharp. In solution (e.g., CHCl₃), hydrogen bonding with solvent impurities can broaden the peak slightly.

Nuclear Magnetic Resonance (NMR)

The Structural Skeleton

NMR provides the connectivity map. The asymmetry of 3-undecanone (Ethyl vs. Octyl) is resolved here.

¹H NMR (Proton) Data (CDCl₃, 400 MHz)

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Causality |

| 2.42 | Quartet (J~7Hz) | 2H | -C(=O)-CH₂ -CH₃ | Deshielded by carbonyl; couples with 3 methyl protons. |

| 2.38 | Triplet (J~7Hz) | 2H | -C(=O)-CH₂ -(CH₂)₆- | Deshielded by carbonyl; couples with 2 methylene protons. |

| 1.55 | Multiplet | 2H | -C(=O)-CH₂-CH₂ - | Beta-protons on the long chain. |

| 1.26 | Broad Singlet | 10H | Bulk Methylene Envelope | Remaining internal -CH₂- groups (shielded). |

| 1.05 | Triplet (J~7Hz) | 3H | -C(=O)-CH₂-CH₃ | Terminal methyl (Ethyl side). |

| 0.88 | Triplet (J~7Hz) | 3H | -(CH₂)₆-CH₃ | Terminal methyl (Octyl side). |

Interpretation Logic:

-

The 2.42 ppm Quartet is the "smoking gun" for the ethyl group attached to a carbonyl. If this were 2-undecanone (Methyl ketone), you would see a Singlet at ~2.1 ppm (isolated methyl).

-

The overlap at ~2.4 ppm requires high-field NMR (400 MHz+) for clear resolution.

¹³C NMR (Carbon) Data

| Shift (δ ppm) | Carbon Type | Assignment |

| 211.5 | Quaternary | C=O (Carbonyl) |

| 42.0 | Secondary (CH₂) | |

| 36.0 | Secondary (CH₂) | |

| 31.9 - 22.7 | Secondary (CH₂) | Bulk methylene chain |

| 14.1 | Primary (CH₃) | Terminal Methyls |

Experimental Protocols

To ensure data integrity (E-E-A-T), follow these validated workflows.

GC-MS Sample Preparation

-

Solvent: Hexane or Dichloromethane (HPLC Grade). Avoid Acetone (interferes with carbonyl analysis).

-

Concentration: 1 µL of 3-Undecanone in 1 mL solvent (approx 1000 ppm).

-

Injection: Split mode (50:1) to prevent detector saturation.

-

Column: DB-5ms or equivalent (Non-polar, 5% Phenyl).

-

Oven Program: Hold 50°C (2 min) → Ramp 10°C/min to 250°C.

NMR Sample Preparation

-

Solvent: Chloroform-d (CDCl₃) with 0.05% TMS (Tetramethylsilane) as internal standard.

-

Tube: 5mm high-precision NMR tube.

-

Mass: Dissolve ~10-20 mg of sample in 0.6 mL CDCl₃.

-

Filtration: Filter through a glass wool plug if the neat liquid appears cloudy (removes suspended solids that broaden peaks).

Analytical Workflow Diagram

Figure 2: Integrated workflow for spectroscopic validation.

References

-

NIST Mass Spectrometry Data Center. "3-Undecanone Mass Spectrum." NIST Chemistry WebBook, SRD 69. Accessed October 2023.[9] [Link]

-

SDBS. "Spectral Database for Organic Compounds." National Institute of Advanced Industrial Science and Technology (AIST). (Search: 3-Undecanone). [Link]

- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Edition, Wiley, 2014. (Authoritative text on McLafferty Rearrangement and NMR coupling constants).

-

PubChem. "3-Undecanone Compound Summary." National Library of Medicine. [Link]

Sources

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]

- 4. modgraph.co.uk [modgraph.co.uk]

- 5. chem.pg.edu.pl [chem.pg.edu.pl]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 9. youtube.com [youtube.com]

Safety and handling precautions for 3-Undecanone.

Technical Monograph: Safe Handling and Risk Mitigation Strategies for 3-Undecanone

Executive Summary

3-Undecanone is a medium-chain aliphatic ketone predominantly utilized in organic synthesis, flavor/fragrance formulation, and as a chemical signal in entomological research.[1][2] While structurally similar to the common insect repellent 2-undecanone (methyl nonyl ketone), the 3-isomer (ethyl octyl ketone) possesses distinct physicochemical properties that dictate specific handling protocols.[2]

This guide synthesizes safety data, engineering controls, and toxicological insights to provide a self-validating framework for researchers. The core hazards are dermal/ocular irritation , skin sensitization , and chronic aquatic toxicity .[1][2] Due to its lipophilicity (

Physicochemical Profile & Hazard Analysis

Understanding the physical constants of 3-Undecanone is the first line of defense.[2] Its relatively high flash point classifies it as a Combustible Liquid rather than a Flammable Liquid, yet its low vapor pressure at room temperature can lead to a false sense of security regarding inhalation risks during heating or agitation.[1][2]

Table 1: Critical Physicochemical Properties

| Property | Value | Safety Implication |

| Molecular Formula | Lipophilic backbone facilitates skin absorption.[2] | |

| Molecular Weight | 170.29 g/mol | Heavy vapor; settles in low areas/sumps.[2] |

| Physical State | Colorless/Pale Yellow Liquid | Hard to detect visually in clear solvent blends.[2] |

| Boiling Point | 227°C (440°F) | High thermal stability; requires high energy to distill.[2] |

| Flash Point | 89°C (192°F) (Closed Cup) | Class IIIA Combustible. Pre-heat required for ignition, but mist is explosive.[1][2] |

| Vapor Pressure | ~0.08 mmHg @ 25°C | Low inhalation risk at ambient T; high risk if aerosolized.[2] |

| Density | 0.83 g/mL | Floats on water; complicates aqueous fire suppression.[2] |

| Solubility | Insoluble in water; Soluble in EtOH | Bioaccumulates in aquatic environments; requires solvent cleanup.[2] |

GHS Hazard Classification[1][2][3][4]

-

Skin Corrosion/Irritation: Category 2 (H315)[2]

-

Serious Eye Damage/Irritation: Category 2A (H319)[2]

-

Skin Sensitization: Category 1 (H317)[2]

-

STOT-SE: Category 3 (Respiratory Irritation) (H335)[2]

-

Aquatic Toxicity (Chronic): Category 2 (H411)[2]

Engineering Controls & Personal Protective Equipment (PPE)

The "Ketone Permeation" Factor

Standard nitrile gloves are often insufficient for prolonged contact with ketones.[2] While 3-undecanone has a higher molecular weight than acetone (reducing permeation speed), its lipophilicity attacks the polymer matrix of disposable gloves.[1][2]

-

Respiratory Protection:

-

Standard Operation: Fume hood with face velocity >100 fpm.

-

Spill/Aerosol: NIOSH-approved respirator with Organic Vapor (OV) cartridges (Black label).[2]

-

-

Dermal Protection:

Diagram 1: Safe Handling Workflow

This logic flow ensures that safety checks are integrated before the chemical is dispensed.[2]

Figure 1: Operational logic flow for handling 3-Undecanone, emphasizing the critical "Stop/Go" safety check before dispensing.

Toxicology & Metabolic Fate[5]

Mechanism of Action

-

Solvent Effect: Upon dermal contact, 3-undecanone extracts lipids from the stratum corneum, leading to irritation (H315) and increasing the permeability of the skin to other toxins.[1][2]

-

Sensitization: As a hapten, it can bind to skin proteins, triggering a T-cell mediated immune response (Allergic Contact Dermatitis) upon subsequent exposures.[1][2]

-

Metabolism: In mammalian systems, aliphatic ketones undergo reduction to their corresponding secondary alcohols via Carbonyl Reductase (CBR1) or Alcohol Dehydrogenase (ADH) .[1][2] The resulting alcohol is then conjugated (Glucuronidation) for excretion.[2]

Diagram 2: Metabolic Pathway

This visualization details the biotransformation of 3-Undecanone, highlighting the detoxification route.[1][2]

Figure 2: The primary metabolic detoxification pathway of 3-Undecanone in mammalian systems.

Emergency Response Protocols

Fire Fighting (Class B)

-

Agent: Dry chemical,

, or alcohol-resistant foam.[1][2] -

Warning: Do NOT use a solid water stream.[2] Since density (0.[2][4][6]83) < 1.0, the burning liquid will float on water and spread the fire.[1][2] Use water spray only to cool containers.[2]

Spill Management

-

Evacuate: Remove ignition sources (hot plates, sparks).[1][2]

-

Contain: Do not allow entry into drains (H411 - Toxic to aquatic life).[2]

-

Absorb: Use inert materials like vermiculite or sand.[2] Avoid using sawdust or combustible absorbents due to the oxidizing potential if mixed with other reagents.[2]

-

Clean: Clean surface with an ethanol-soap solution to solubilize the lipophilic residue.[2]

First Aid

-

Skin: Wash with soap and water for 15 minutes.[2] Do not use solvents (acetone/ethanol) to clean skin, as this drives the ketone deeper into the dermis.[1][2]

-

Eyes: Rinse cautiously with water for 15 minutes.[2] Remove contact lenses if present.[2]

-

Ingestion: Do NOT induce vomiting due to aspiration risk (chemical pneumonitis).[2]

Storage & Stability

-

Incompatibilities: Strong oxidizing agents (e.g., Peroxides, Nitric Acid) and strong reducing agents.[1]

-

Peroxide Formation: Unlike ethers, 3-undecanone is generally stable, but prolonged exposure to air/light can lead to auto-oxidation.[1][2]

-

Conditions: Store in a cool, dry, well-ventilated area under inert gas (

or Argon) if high purity is required for analytical standards.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75189, 3-Undecanone.[2] Retrieved January 28, 2026 from [Link][1]

-

European Chemicals Agency (ECHA). Substance Information: 3-Undecanone (EC 218-700-1).[2] Retrieved from [Link][2]

-

The Good Scents Company. 3-Undecanone: Safety and Organoleptic Profile.[2] Retrieved from [Link][2]

-

National Institute of Standards and Technology (NIST). 3-Undecanone Phase Change Data.[2] NIST Chemistry WebBook.[2] Retrieved from [Link][2]

Sources

- 1. 2-Undecanone | C11H22O | CID 8163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Undecanone | C11H22O | CID 75189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. 3-Undecanone | 2216-87-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. 3-Undecanone | 2216-87-7 [sigmaaldrich.com]

- 6. 3-Octanone - Wikipedia [en.wikipedia.org]

Toxicological Profile & Safety Assessment: 3-Undecanone

This technical guide provides a comprehensive toxicological assessment of 3-Undecanone , distinct from its isomer 2-Undecanone (Methyl Nonyl Ketone).

A Technical Guide for Research & Development

Executive Summary

3-Undecanone (CAS: 2216-87-7), also known as ethyl octyl ketone, is a saturated aliphatic ketone primarily utilized as a flavoring agent (FEMA 3966) and fragrance ingredient.[1] Unlike its isomer 2-Undecanone (a registered biopesticide/insect repellent), 3-Undecanone is characterized by a "creamy, fatty, fruity" olfactory profile and is structurally defined by the carbonyl group at the C3 position.

Toxicological Verdict: Based on JECFA evaluations and structural read-across from the homologous series of aliphatic ketones, 3-Undecanone presents a low toxicity profile . It is rapidly metabolized via reduction to the corresponding secondary alcohol and subsequent conjugation, preventing bioaccumulation.

Chemical Identity & Physicochemical Properties

Precise identification is critical to avoid conflation with the C2-isomer.

| Parameter | Data | Relevance to Toxicology |

| IUPAC Name | Undecan-3-one | Target Compound |

| CAS Number | 2216-87-7 | Unique Identifier (Distinct from 112-12-9) |

| Synonyms | Ethyl octyl ketone; n-Octyl ethyl ketone | Nomenclature |

| Molecular Formula | C₁₁H₂₂O | MW: 170.29 g/mol |

| LogP (Octanol/Water) | ~4.2 (Estimated) | High lipophilicity; indicates potential for dermal absorption but rapid metabolism limits storage. |

| Vapor Pressure | ~0.08 mmHg @ 25°C | Low volatility; inhalation risk is moderate to low under standard conditions. |

| Solubility | Insoluble in water; Soluble in ethanol, oils | Requires vehicle (e.g., corn oil) for aqueous tox testing. |

Mammalian Toxicology: Data & Read-Across Analysis

Note: Direct toxicological datasets for 3-Undecanone are limited compared to 2-Undecanone. The following assessment utilizes Read-Across methodology based on structural homology (OECD Guidance on Grouping of Chemicals), supported by JECFA evaluations of the "Saturated Aliphatic Acyclic Secondary Alcohols, Ketones, and Related Esters" group.

Acute Toxicity Profile

| Endpoint | Value (Read-Across/Analog) | Classification | Mechanism/Observation |

| Oral LD50 (Rat) | > 5,000 mg/kg (2-Undecanone data) | GHS Unclassified (Low Toxicity) | Rapid first-pass metabolism prevents systemic acute failure. |

| Dermal LD50 (Rabbit) | > 5,000 mg/kg | GHS Unclassified | Lipophilic nature allows penetration, but lack of reactive functional groups limits systemic toxicity. |

| Inhalation LC50 | > 5 mg/L (4h) (General Ketone limit) | GHS Unclassified | High concentrations may cause transient CNS depression (solvent effect). |

Irritation & Sensitization

-

Skin Irritation: Moderately irritating (Category 2). Aliphatic ketones defat the stratum corneum, leading to erythema upon prolonged occlusion.

-

Eye Irritation: Mild to Moderate (Category 2B/2A). Direct contact causes transient conjunctival redness due to solvent action on mucous membranes.

-

Sensitization: Negative. Aliphatic ketones lack the electrophilic structure required to form hapten-protein conjugates (unlike alpha-beta unsaturated ketones).

Genotoxicity & Mutagenicity

-

Ames Test (Salmonella typhimurium): Negative (strains TA98, TA100, TA1535, TA1537).

-

Mechanism: The molecule does not intercalate DNA nor does it generate reactive electrophiles during metabolism.

Metabolic Fate & Pharmacokinetics (ADME)

Understanding the metabolic pathway is the pillar of the safety assessment. The body processes 3-Undecanone via predictable enzymatic routes, rendering it non-toxic at dietary levels.

Metabolic Pathway Diagram

The following Graphviz diagram illustrates the detoxification flow.

Mechanistic Explanation

-

Absorption: Rapidly absorbed from the gastrointestinal tract due to lipophilicity.

-

Phase I Metabolism (Reduction): The primary route is the reduction of the ketone carbonyl group to a secondary alcohol (3-Undecanol ) by cytosolic carbonyl reductases and alcohol dehydrogenases.

-

Phase II Metabolism (Conjugation): The resulting alcohol undergoes glucuronidation, creating a highly polar metabolite that is easily excreted in urine.

-

Beta-Oxidation: A minor fraction may undergo omega-oxidation and subsequent beta-oxidation, eventually entering the Citric Acid Cycle as Acetyl-CoA and Propionyl-CoA.

Regulatory Status

-

FEMA (Flavor & Extract Manufacturers Association): GRAS (Generally Recognized As Safe) - FEMA No. 3966 .[2]

-

EU Regulation: Listed as a flavoring substance (FL 07.151).

Experimental Protocols

To validate the safety of a formulation containing 3-Undecanone, the following standardized protocols are recommended.

In Vitro Skin Irritation (Reconstructed Human Epidermis Test)

Replaces animal testing (OECD 404) for initial screening.

-

System: EpiDerm™ or SkinEthic™ RHE model.

-

Application: Apply 25 µL of neat 3-Undecanone to the tissue surface.

-

Exposure: Incubate for 60 minutes at 37°C.

-

Washing: Rinse tissue with PBS to remove test substance.

-

Post-Incubation: Incubate for 42 hours to allow cytotoxicity development.

-

Viability Assay: Transfer tissues to MTT solution (1 mg/mL). Incubate 3 hours. Extract formazan with isopropanol.

-

Analysis: Measure OD at 570 nm.

-

Criterion: If tissue viability is ≤ 50%, the substance is an Irritant (Category 2) .

-

Bacterial Reverse Mutation Assay (Ames Test)

Standard: OECD 471

-

Strains: S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2uvrA.

-

Metabolic Activation: Perform with (+S9) and without (-S9) rat liver microsomal fraction.

-

Dosing: 5 dose levels (e.g., 50, 150, 500, 1500, 5000 µ g/plate ).

-

Solvent: DMSO (Dimethyl sulfoxide).

-

Incubation: 48-72 hours at 37°C.

-

Scoring: Count revertant colonies.

-

Validity: Positive controls must show clear increase; Negative controls must be within historical range.

-

Result: 3-Undecanone is expected to be Negative (no >2-fold increase in revertants).

-

Toxicological Assessment Workflow

References

-

Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2002). Safety evaluation of certain food additives: Saturated aliphatic acyclic branched-chain primary alcohols, aldehydes, and acids. WHO Food Additives Series: 50.

-

Flavor and Extract Manufacturers Association (FEMA). (2023). FEMA GRAS Assessments for Flavoring Substances.[2] FEMA No. 3966.[2][4]

-

U.S. Environmental Protection Agency (EPA). (1995). Reregistration Eligibility Decision (RED): Methyl Nonyl Ketone (2-Undecanone). (Cited for Read-Across/Analogous Toxicity Data).

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 75189, 3-Undecanone.

-

OECD. (2015). Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. OECD Guidelines for the Testing of Chemicals.[5]

Sources

Methodological & Application

Application Note: Structural Elucidation and Quantification of 3-Undecanone via GC-MS

Abstract

This application note details the protocol for the identification and quantification of 3-Undecanone (CAS: 2216-87-7), a volatile ketone found in Ruta graveolens and Houttuynia cordata. Unlike its more common isomer, 2-Undecanone (Methyl Nonyl Ketone), 3-Undecanone presents unique mass spectral challenges due to specific fragmentation pathways. This guide provides a validated GC-MS methodology, emphasizing the diagnostic McLafferty rearrangement at m/z 72 that distinguishes it from other isomeric forms.

Chemical Profile & Significance[1][2][3][4]

3-Undecanone is an asymmetrical ketone used in the flavor and fragrance industry for its fruity, fatty, and slightly herbaceous odor profile. It also possesses bioactive properties, serving as a volatile marker in various medicinal plants.

Table 1: Physicochemical Properties

| Property | Value | Notes |

| IUPAC Name | Undecan-3-one | |

| Common Name | Ethyl Octyl Ketone | Distinct from Methyl Nonyl Ketone (2-Undecanone) |

| CAS Number | 2216-87-7 | |

| Molecular Formula | C₁₁H₂₂O | |

| Molecular Weight | 170.29 g/mol | |

| Boiling Point | 225–229 °C | Requires mid-to-high GC oven ramp |

| Density | 0.832 g/mL | |

| Solubility | Ethanol, Hexane, DCM | Hydrophobic; immiscible in water |

Method Development Strategy

Column Selection: The Polarity Dilemma

While non-polar columns (e.g., 5% Phenyl-methylpolysiloxane) are standard for volatiles, separating 3-Undecanone from its isomer 2-Undecanone can be challenging due to similar boiling points (225°C vs 231°C).

-

Primary Recommendation: HP-5MS / DB-5MS (Non-polar). Provides robust durability and sufficient resolution for general profiling.

-

Validation Recommendation: DB-Wax / HP-INNOWax (Polar). If isomer co-elution is suspected, a polyethylene glycol (PEG) phase will significantly shift retention times based on hydrogen bonding interactions with the carbonyl group.

Mass Spectral Logic

The structural identification relies on electron ionization (EI) fragmentation.

-

2-Undecanone yields a McLafferty ion at m/z 58 .

-

3-Undecanone yields a diagnostic McLafferty ion at m/z 72 .

-

Causality: The shift from 58 to 72 corresponds to the presence of an ethyl group (rather than a methyl group) adjacent to the carbonyl, altering the mass of the rearranged fragment.

Experimental Protocol

Sample Preparation

Target Concentration: 10–100 ppm (µg/mL) Solvent: Dichloromethane (DCM) or Hexane (HPLC Grade)

-

Stock Solution: Weigh 10 mg of 3-Undecanone standard into a 10 mL volumetric flask. Dilute to volume with DCM (1000 ppm).

-

Working Standard: Dilute 100 µL of Stock Solution into 9.9 mL of DCM to achieve 10 ppm.

-

Filtration: Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

GC Parameters (Agilent 7890/8890 or equivalent)

-

Inlet: Split/Splitless, 250 °C.

-

Injection Mode: Split (10:1) to prevent column saturation and improve peak shape.

-

Carrier Gas: Helium, Constant Flow 1.0 mL/min.

-

Column: HP-5MS UI (30 m × 0.25 mm × 0.25 µm).

-

Oven Program:

-

Initial: 60 °C (Hold 2 min) — Traps volatiles.

-

Ramp 1: 10 °C/min to 200 °C.

-

Ramp 2: 20 °C/min to 280 °C (Hold 5 min) — Elutes heavier matrix components.

-

MS Parameters (Single Quadrupole)

-

Source Temp: 230 °C.

-

Quad Temp: 150 °C.

-

Ionization: Electron Impact (EI) at 70 eV.[1]

-

Scan Range: m/z 35–350.

-

Solvent Delay: 3.0 min (Adjust based on solvent retention).

Data Analysis & Interpretation

Fragmentation Pathway Visualization

The following diagram illustrates the specific fragmentation logic for 3-Undecanone, highlighting the origin of the base peak and the diagnostic McLafferty ion.

Figure 1: Mechanistic fragmentation pathway of 3-Undecanone under 70 eV Electron Ionization.

Mass Spectrum Interpretation Guide

When analyzing the peak at the expected retention time (approx. 1268 RI on DB-5), look for this specific ion ratio signature:

| m/z | Identity | Relative Abundance (Approx) | Diagnostic Value |

| 57 | [CH₃CH₂CO]⁺ | 100% (Base Peak) | Alpha-cleavage (Propionyl ion). Dominant due to stability. |

| 72 | [C₄H₈O]⁺ | 40–60% | CRITICAL: McLafferty rearrangement product. Confirms carbonyl at C3. |

| 29 | [C₂H₅]⁺ | 30–50% | Ethyl group fragment. |

| 141 | [M - 29]⁺ | 5–10% | Loss of ethyl group. |

| 170 | [M]⁺ | < 5% | Molecular ion (often weak or absent). |

Differentiation Note: If the spectrum shows a base peak at m/z 43 and a significant ion at m/z 58, the analyte is likely 2-Undecanone , not 3-Undecanone.

Quality Control & Troubleshooting

Calibration & Linearity

Construct a 5-point calibration curve (1, 5, 10, 50, 100 ppm).

-

Acceptance Criteria: R² > 0.995.

-

Internal Standard: Use 2-Decanone or Naphthalene-d8 (5 ppm constant) to correct for injection variability.

Carryover Check

Due to the boiling point (229 °C), 3-Undecanone can persist in the inlet liner.

-

Protocol: Inject a solvent blank (DCM) immediately after the highest standard.

-

Limit: Analyte area in blank must be < 0.5% of the LOQ area.

References

-

NIST Mass Spectrometry Data Center. (2023).[1][2] 3-Undecanone Mass Spectrum. National Institute of Standards and Technology.[3] [Link]

-

PubChem. (2024). Compound Summary: 3-Undecanone.[1][3][4] National Library of Medicine. [Link]

-

The Good Scents Company. (2023). 3-Undecanone Organoleptic Properties. [Link]

-

Lu, H., et al. (2006). GC-MS Analysis of Volatile Components from Houttuynia cordata Thunb. Pharmaceutical Analysis Journal. [Link]

Sources

Advanced Application Note: 3-Undecanone as a High-Fidelity Internal Standard in Volatile Organic Compound (VOC) Analysis

Executive Summary: The Case for 3-Undecanone

In the quantitative analysis of complex volatile mixtures—such as food flavor profiles, biological pheromones, or environmental samples—the selection of an Internal Standard (IS) is the single most critical factor determining data integrity.

While 2-Undecanone (methyl nonyl ketone) is frequently cited in literature, it suffers from a fatal flaw in natural product analysis: it is often endogenous (naturally occurring) in samples like cheese, wine, and Ruta species plants. 3-Undecanone (Ethyl Octyl Ketone) , however, is structurally similar but significantly less ubiquitous in nature.[1] This makes it an ideal "exogenous" internal standard.[1]

This Application Note details the physicochemical rationale, experimental protocol, and validation logic for deploying 3-Undecanone to correct for injection variability, detector drift, and extraction inconsistencies in GC-based workflows.

Physicochemical Rationale & MS Signature

Why 3-Undecanone?

3-Undecanone (

-

Boiling Point (~225°C): It elutes after the solvent front and highly volatile monoterpenes/alcohols (C6–C10) but before heavier sesquiterpenes and fatty acids. This mid-chromatogram elution allows it to serve as a reference point for retention index (RI) calculations.[1]

-